molecular formula C18H16N2S2 B2679708 2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole CAS No. 69961-85-9

2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole

Cat. No.: B2679708
CAS No.: 69961-85-9
M. Wt: 324.46
InChI Key: YQVXQQHJLCNVDQ-UHFFFAOYSA-N
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Description

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous liquid . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .


Synthesis Analysis

Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Physical and Chemical Properties Analysis

Benzothiazole has a molar mass of 135.1863 g/mol, a density of 1.238 g/mL, a melting point of 2 °C, and a boiling point of 227 to 228 °C .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Techniques: Unsaturated α-benzothiazole acyloxyamides have been synthesized via the Passerini three-component reaction, indicating the utility of benzothiazole derivatives in complex organic syntheses (Sheikholeslami-Farahani & Shahvelayati, 2013).
  • Material Science: 1,4-Bis(benzothiazol-2-yl)benzene was utilized to produce a nonpolymeric, acetate-bridged, multiply cyclopalladated compound, showcasing the potential of benzothiazoles in the development of new materials with unique structures (O. and Steel, 1998).

Pharmaceutical and Biological Applications

  • Anticancer Properties: Novel 2-(4-aminophenyl)benzothiazoles have shown potent antitumor properties, with specific derivatives undergoing evaluation for their efficacy against various cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives (Bradshaw et al., 2002).
  • Antimicrobial Activity: Some new 2-substituted benzothiazole derivatives were synthesized and demonstrated significant antimicrobial activity, suggesting the role of benzothiazoles in developing new antimicrobial agents (Rajeeva, Srinivasulu, & Shantakumar, 2009).
  • Chemical Properties and Mechanisms: Studies have elucidated the mechanisms of action for antitumor benzothiazoles, including DNA adduct formation in sensitive tumor cells, providing insights into the molecular basis of their anticancer effects (Leong et al., 2003).

Future Directions

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research may focus on further developing these compounds and exploring their potential applications.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)butyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S2/c1-3-9-15-13(7-1)19-17(21-15)11-5-6-12-18-20-14-8-2-4-10-16(14)22-18/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVXQQHJLCNVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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